molecular formula C12H10N2 B11909941 1-Aminonaphthalene-3-acetonitrile

1-Aminonaphthalene-3-acetonitrile

Cat. No.: B11909941
M. Wt: 182.22 g/mol
InChI Key: JVCUZVUAZMDIOO-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-3-acetonitrile is an organic compound belonging to the naphthalene derivatives family It is characterized by the presence of an amino group at the first position and an acetonitrile group at the third position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to specific positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-Aminonaphthalene-3-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-3-acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

    1-Aminonaphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.

    3-Aminonaphthalene: The amino group is positioned differently, affecting its reactivity and applications.

    1-Naphthylamine: Similar structure but without the acetonitrile group, leading to different chemical properties.

Uniqueness: 1-Aminonaphthalene-3-acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-9-7-10-3-1-2-4-11(10)12(14)8-9/h1-4,7-8H,5,14H2

InChI Key

JVCUZVUAZMDIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CC#N

Origin of Product

United States

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